molecular formula C19H22ClNO2S B4410292 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide

2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide

Cat. No. B4410292
M. Wt: 363.9 g/mol
InChI Key: QUGLRFWDROJBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects and may be able to reduce inflammation in the brain. In addition, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide in lab experiments is its potential as a drug delivery system. It can cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research of 2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential use in drug delivery systems for the treatment of neurodegenerative diseases. Finally, more research is needed to determine its safety and efficacy in vivo before it can be considered for clinical trials.

Scientific Research Applications

2-chloro-N-(5-isopropyl-4-methoxy-2-methylphenyl)-5-(methylthio)benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

2-chloro-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-5-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2S/c1-11(2)14-10-17(12(3)8-18(14)23-4)21-19(22)15-9-13(24-5)6-7-16(15)20/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGLRFWDROJBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)SC)Cl)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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